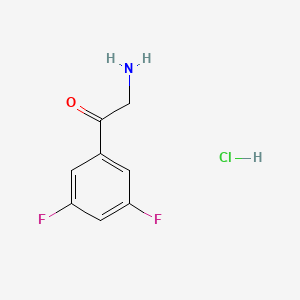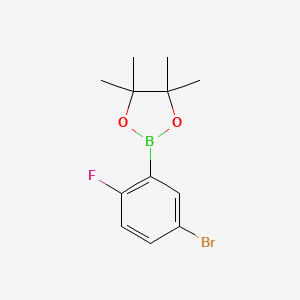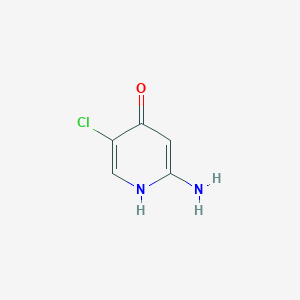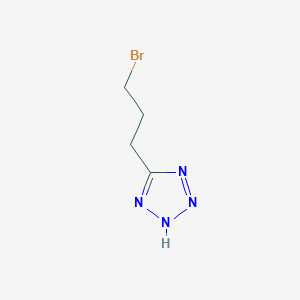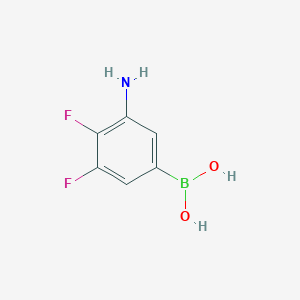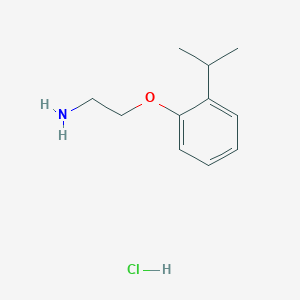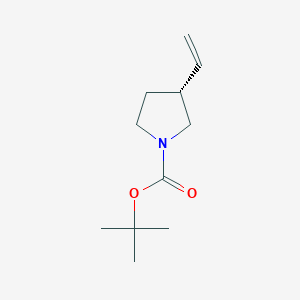
(R)-3-Vinilpirrolidina-1-carboxilato de terc-butilo
Descripción general
Descripción
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Pirrolidina los derivados, incluido (R)-3-Vinilpirrolidina-1-carboxilato de terc-butilo, sirven como organocatalizadores efectivos en reacciones asimétricas. Pueden promover diversas transformaciones, como adiciones de Michael, reacciones aldólicas y reacciones de Mannich. El centro quiral en el anillo de pirrolidina contribuye a la enantioselectividad, lo que lo hace valioso para sintetizar moléculas complejas .
- El grupo vinílico en este compuesto le permite participar en adiciones nucleofílicas. Los investigadores lo utilizan como bloque de construcción para construir moléculas más complejas. Por ejemplo, puede reaccionar con aldehídos o cetonas para formar β-aminoácidos o derivados relacionados .
- Los ligandos quirales juegan un papel crucial en la catálisis asimétrica. Al modificar la porción de vinilpirrolidina, los científicos pueden crear ligandos que mejoran la enantioselectividad de las reacciones catalizadas por metales. Estos ligandos encuentran aplicaciones en diversas transformaciones, como hidrogenaciones y reacciones de acoplamiento cruzado .
- Los derivados de vinilpirrolidina se utilizan en reacciones de polimerización. Pueden actuar como monómeros para la síntesis de polímeros funcionales. Los investigadores exploran su potencial en sistemas de administración de fármacos, materiales sensibles y otras aplicaciones .
- El andamiaje de pirrolidina está presente en varios compuestos bioactivos. Los investigadores investigan las propiedades biológicas de los derivados de vinilpirrolidina, con el objetivo de desarrollar nuevos fármacos. Estos compuestos pueden exhibir actividades antivirales, antibacterianas o antitumorales .
- Los auxiliares quirales basados en vinilpirrolidina ayudan en la síntesis asimétrica. Permiten la preparación de compuestos enantioméricamente puros controlando la estereoquímica durante las reacciones. Los químicos los utilizan en la síntesis de productos naturales e intermediarios farmacéuticos .
- Los derivados de vinilpirrolidina pueden participar en reacciones de cicloadición. Por ejemplo, pueden sufrir cicloadiciones [2+2+2] con otros compuestos insaturados, lo que lleva a la formación de estructuras cíclicas complejas .
- Los investigadores exploran compuestos que contienen vinilpirrolidina por su potencial en materiales funcionales. Estos materiales podrían encontrar aplicaciones en sensores, optoelectrónica y catálisis .
Organocatálisis
Adiciones Nucleofílicas
Síntesis de Ligandos Quirales
Química de Polímeros
Química Medicinal
Auxiliares Quirales
Reacciones de Cicloadición
Materiales Funcionales
En resumen, This compound ofrece una plataforma versátil para diversas investigaciones científicas, que abarcan la síntesis orgánica, la catálisis y la ciencia de los materiales. Sus características estructurales únicas lo convierten en una molécula intrigante para investigadores de diversas disciplinas
Propiedades
IUPAC Name |
tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673132 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228312-14-8 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
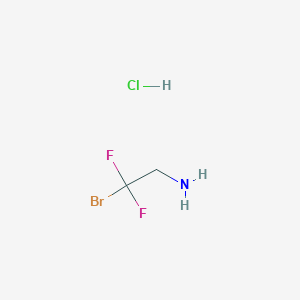
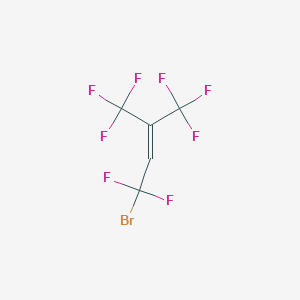
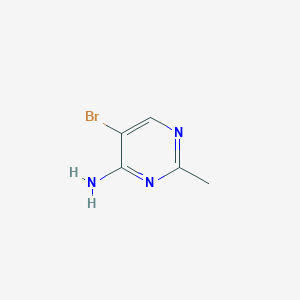
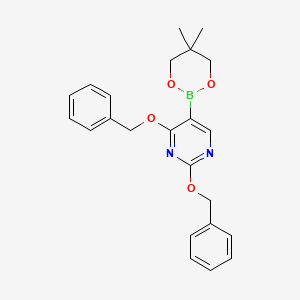
![2-Amino-1-[4-(2-benzyloxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B1522163.png)
